4-Fluoropyrrolidine-2-carboxylic acid

Description

Contextualizing the Compound as a Fluorinated Amino Acid Derivative

4-Fluoropyrrolidine-2-carboxylic acid is a derivative of the proteinogenic amino acid proline, where a hydrogen atom at the 4-position of the pyrrolidine (B122466) ring is replaced by a fluorine atom. medchemexpress.comnih.govchemicalbook.com This substitution classifies it as a non-natural, fluorinated amino acid analog. nih.gov Proline itself is unique among the 20 common amino acids due to its secondary amine, where the side chain loops back to form a five-membered pyrrolidine ring with the backbone. biorxiv.orgbiorxiv.orgnih.gov This cyclic structure imposes significant conformational constraints on the polypeptide chain. nih.govnih.gov The introduction of a fluorine atom further modulates these conformational preferences, making this compound a valuable tool in chemical biology and medicinal chemistry. nih.gov It is often used as a building block in the synthesis of peptides and other bioactive molecules to study and enhance their properties. chemimpex.comlookchem.com

Significance within Organofluorine Chemistry and Fluorine's Unique Properties in Chemical Systems

The field of organofluorine chemistry, which studies compounds containing a carbon-fluorine bond, has expanded rapidly due to the unique properties imparted by fluorine. beilstein-journals.org Fluorine is the most electronegative element, and its incorporation into organic molecules can dramatically alter their physical, chemical, and biological characteristics. researchgate.net The carbon-fluorine bond is one of the strongest in organic chemistry, which often enhances the metabolic stability of fluorinated compounds. researchgate.net

In the context of this compound, the strong inductive effect of the fluorine atom has several key consequences. nih.gov It influences the pucker of the pyrrolidine ring, which is a critical determinant of the conformation of proline-containing peptides. nih.govbiorxiv.orgbiorxiv.org This effect is stereochemistry-dependent and can be used to enforce a specific ring pucker. nih.govresearchgate.net Furthermore, the electron-withdrawing nature of fluorine can affect the equilibrium between the cis and trans conformations of the peptide bond preceding the proline residue. nih.govbeilstein-journals.org These subtle yet predictable modulations of molecular conformation make this compound a powerful tool for investigating protein structure and function. nih.govnih.gov

Overview of Stereoisomeric Forms and their Academic Relevance

The introduction of a fluorine atom at the 4-position of the pyrrolidine ring creates a new chiral center, leading to the existence of different stereoisomers. The most commonly studied isomers are (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid (trans-4-fluoroproline) and (2S,4S)-4-fluoropyrrolidine-2-carboxylic acid (cis-4-fluoroproline). nih.gov These diastereomers exhibit distinct conformational preferences and have different effects on the stability and folding of peptides and proteins. nih.gov

The academic relevance of these stereoisomers is significant, particularly in the study of collagen, the most abundant protein in animals. nih.gov The stability of the collagen triple helix is highly dependent on the conformation of its constituent proline and hydroxyproline (B1673980) residues. nih.gov Research has shown that the incorporation of (2S,4R)-4-fluoroproline can dramatically increase the conformational stability of collagen, while the (2S,4S) isomer can have a destabilizing effect. nih.gov This is attributed to the stereospecific influence of the fluorine atom on the pyrrolidine ring pucker. nih.gov

Beyond collagen, these isomers are used to probe the structure and function of other proteins and peptides. nih.gov For instance, they have been employed to study protein folding kinetics, enzyme-substrate interactions, and to design peptides with enhanced biological activity. nih.govchemimpex.com The stereoselective synthesis of these isomers is an active area of research, with various methods developed to access optically pure forms for specific applications. nih.goved.ac.ukacs.orgnih.gov The radiolabeled versions of these isomers, particularly with fluorine-18, are also utilized as probes in positron emission tomography (PET) imaging to study processes like collagen synthesis in various diseases. acs.orgmaastrichtuniversity.nlsnmjournals.org

Compound Data Tables

Table 1: Properties of this compound Isomers

| Property | (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid | (2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid |

| Synonyms | trans-4-Fluoro-L-proline, (2S,4R)-4-fluoroproline | cis-4-Fluoro-L-proline, (2S,4S)-4-fluoroproline |

| CAS Number | 2507-61-1 sigmaaldrich.comsigmaaldrich.com | 2438-57-5 chemicalbook.com |

| Molecular Formula | C₅H₈FNO₂ synthonix.comnih.gov | C₅H₈FNO₂ chemicalbook.comchembk.com |

| Molecular Weight | 133.12 g/mol sigmaaldrich.com | 133.12 g/mol chembk.com |

| Appearance | Solid sigmaaldrich.comsigmaaldrich.com | White solid chembk.com |

| Purity | ≥97% synthonix.com | Data not consistently available |

| Storage Temperature | Room Temperature sigmaaldrich.com or Ambient Storage sigmaaldrich.com | 2-8°C chemdad.com |

Table 2: Stereoisomer Naming and Synonyms

| IUPAC Name | Common Name | Abbreviation |

| (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid | trans-4-Fluoro-L-proline | Flp |

| (2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid | cis-4-Fluoro-L-proline | flp |

| (2R,4S)-4-Fluoropyrrolidine-2-carboxylic acid | trans-4-Fluoro-D-proline | - |

| (2R,4R)-4-Fluoropyrrolidine-2-carboxylic acid | cis-4-Fluoro-D-proline | - |

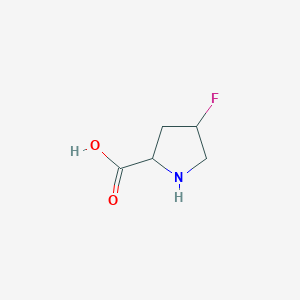

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-fluoropyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8FNO2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIWHMENIDGOELV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21156-44-5 | |

| Record name | 21156-44-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Fluoropyrrolidine 2 Carboxylic Acid and Its Derivatives

Diastereoselective and Stereoselective Synthesis Approaches

The precise control of stereochemistry is paramount in the synthesis of bioactive molecules. For 4-fluoropyrrolidine-2-carboxylic acid, this involves establishing the desired relative and absolute configurations of the substituents on the pyrrolidine (B122466) ring.

A common strategy for synthesizing enantiomerically pure compounds is to start from readily available chiral molecules, a methodology known as chiral pool synthesis. nih.gov Proline and 4-hydroxyproline (B1632879) are frequently used as starting materials for the synthesis of pyrrolidine-containing drugs. mdpi.comnih.gov For instance, (2S,4R)-4-hydroxyproline can be used as a precursor to access different stereoisomers of 4-fluoroproline (B1262513). ed.ac.uk

Asymmetric synthesis, which creates chiral molecules from achiral starting materials using chiral catalysts or reagents, is another powerful approach. rsc.orgsciencedaily.comrsc.orgnih.gov For example, the Sharpless asymmetric dihydroxylation can be employed to introduce cis-hydroxyl groups enantioselectively, which can then be further manipulated to install the fluorine atom with the desired stereochemistry. nih.gov Another method involves the catalytic asymmetric synthesis of α-stereogenic carboxylic acids, which can be a key step in building the fluorinated pyrrolidine ring. rsc.org

Metal enolates are key intermediates in the formation of C-C bonds. Zinc enolates, in particular, have been utilized in carbocyclization reactions to form substituted pyrrolidines. researchgate.net The amino-zinc-ene-enolate cyclization is a notable method for the asymmetric synthesis of cis-3-substituted prolines. researchgate.net This reaction proceeds via a cyclization of a zinc enolate onto an unactivated double bond, and the resulting cyclic zinc intermediate can be further functionalized. researchgate.net Chelation control using metal ions like zinc can influence the stereochemical outcome of enolate alkylation reactions, providing a pathway to enantiomerically enriched 2,3-pyrrolidinedicarboxylates. acs.org Mechanistic studies on zinc pyrrolidine complexes have also shed light on their catalytic activity in reactions such as the synthesis of cyclic carbonates from carbon dioxide and epoxides. rsc.org

Fluorination Techniques in Pyrrolidine Ring Modification

The introduction of a fluorine atom into the pyrrolidine ring is a critical step in the synthesis of this compound. Various fluorination methods have been developed to achieve this transformation efficiently and stereoselectively.

A common and direct method for introducing fluorine is the deoxofluorination of a hydroxyl group. Several reagents have been developed for this purpose. Diethylaminosulfur trifluoride (DAST) is a well-known reagent for this transformation. researchgate.netnih.gov However, newer reagents have been developed to overcome some of the limitations of DAST, such as poor thermal stability and the formation of unsaturated side products. enamine.net

One such reagent is Pyridine-2-sulfonyl fluoride (B91410) (PyFluor), which offers excellent stability and selectivity, often resulting in higher yields and simpler purification. enamine.net Another approach involves the use of a modified Burgess-type reagent, which reacts with a 1,2-trans-diol to form a cis-cyclic sulfamate (B1201201) intermediate. This intermediate then reacts with a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF) to yield the trans-fluoro protected amine. wordpress.com This method provides an alternative to DAST and allows for the use of a different nitrogen source. wordpress.com

| Reagent | Precursor | Key Features |

| Diethylaminosulfur trifluoride (DAST) | Hydroxyl group | Commonly used, can have stability issues. researchgate.netnih.govenamine.net |

| Pyridine-2-sulfonyl fluoride (PyFluor) | Hydroxyl group | Stable, selective, high yielding. enamine.net |

| Modified Burgess Reagent/TBAF | 1,2-trans-diol | Forms cyclic sulfamate, uses TBAF as fluoride source. wordpress.com |

Oxidative fluorination provides an alternative route to fluorinated heterocycles. Reagents like Selectfluor can be used in oxidative C-H fluorination or in cascades involving oxidation and nucleophilic substitution. acs.org For example, Selectfluor can mediate the direct oxidative S-arylation of N-acyl sulfenamides with naphthols. acs.org While not a direct fluorination of the pyrrolidine ring itself, these methods highlight the utility of electrophilic fluorine sources in complex molecule synthesis.

Fluorocyclization reactions, where a fluorine atom and a carbon-heteroatom bond are formed in the same step, offer an efficient way to construct fluorinated pyrrolidines. Tandem reactions, such as amination/oxidation sequences, can be used to synthesize pyrrolidines in a single pot. nih.gov For instance, a silver-mediated tandem amination/oxidation of a secondary amine-tethered alkyne can produce functionalized pyrroles. nih.gov

Protecting Group Strategies in Advanced Synthesis

In the multi-step synthesis of complex molecules like this compound, protecting groups are essential to mask reactive functional groups and ensure that reactions occur at the desired positions. jocpr.comwikipedia.orgorganic-chemistry.org

The choice of protecting groups for the amine and carboxylic acid functionalities of the pyrrolidine ring is crucial. For the amine group, common protecting groups include tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). ed.ac.ukchemimpex.com The Boc group is typically removed under acidic conditions, while the Fmoc group is base-labile, allowing for orthogonal deprotection strategies. organic-chemistry.org For the carboxylic acid, esterification is a common protection method, with various ester groups offering different deprotection conditions. wikipedia.orglibretexts.org For example, tert-butyl esters can be cleaved with acid, while benzyl (B1604629) esters can be removed by hydrogenolysis. libretexts.org The "supersilyl" group has also been explored as a robust protecting group for carboxylic acids, showing stability towards various reagents. nih.gov

Fmoc-Protection in Peptide Synthesis

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS). Its base-lability allows for mild deprotection conditions, preserving the integrity of the growing peptide chain and acid-labile side-chain protecting groups. nih.govnih.gov The Fmoc-protected versions of this compound are valuable building blocks for introducing a fluorinated proline mimic into peptides, a modification that can induce specific conformational constraints and enhance biological activity. nih.govnih.gov

Commercially available Fmoc-protected derivatives of this compound, such as (2S,4S)-Fmoc-4-fluoro-pyrrolidine-2-carboxylic acid and (2S,4R)-4-Fluoro-1-Fmoc-pyrrolidine-2-carboxylic acid, are widely utilized in research and development. nih.govnih.gov These compounds serve as essential tools for medicinal chemists and peptide scientists aiming to create novel therapeutic peptides with improved pharmacological profiles. nih.gov The fluorine atom's presence can influence the pyrrolidine ring pucker, which in turn affects the secondary structure of the peptide. nih.gov The stability and reactivity of these Fmoc-protected amino acids make them suitable for efficient incorporation into complex peptide sequences. nih.gov

The general scheme for incorporating an Fmoc-protected amino acid into a peptide chain via SPPS involves coupling the protected amino acid to the N-terminus of the resin-bound peptide, followed by deprotection of the Fmoc group with a mild base, typically piperidine, to allow for the next coupling step. nih.govnih.gov

Table 1: Examples of Commercially Available Fmoc-Protected this compound Derivatives

| Compound Name | CAS Number | Molecular Formula | Stereochemistry |

| (2S,4S)-Fmoc-4-fluoro-pyrrolidine-2-carboxylic acid | Not specified | C20H18FNO4 | 2S,4S |

| (2S,4R)-4-Fluoro-1-Fmoc-pyrrolidine-2-carboxylic acid | Not specified | C20H18FNO4 | 2S,4R |

Note: The table is populated with representative examples. Specific properties should be confirmed with supplier documentation.

Boc-Protection in Organic Synthesis

The tert-butyloxycarbonyl (Boc) protecting group is another widely used amine protecting group in organic synthesis, particularly for amino acids. It is stable to a wide range of reaction conditions but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA). rsc.orgnih.gov The Boc protection of this compound and its derivatives facilitates their use in various synthetic transformations where the amine functionality needs to be masked.

The synthesis of Boc-protected amines is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. rsc.org For instance, the synthesis of di-tert-butyl (2S,4S)-4-fluoropyrrolidine-1,2-dicarboxylate is a key step in the preparation of (2S,4S)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride. soton.ac.uk This Boc-protected intermediate allows for further manipulations before the final deprotection.

Boc-protected pyrrolidine derivatives, including those with fluorine substituents, are valuable intermediates in the synthesis of a variety of biologically active molecules beyond peptides, such as small molecule inhibitors and chiral catalysts. acs.orgacs.org For example, Boc-protected pyrrolidine derivatives have been utilized in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. acs.org The stability and ease of handling of these compounds make them attractive for both academic and industrial research. acs.orgacs.org

Table 2: Examples of Boc-Protected Pyrrolidine Derivatives

| Compound Name | CAS Number | Molecular Formula | Application |

| di-tert-butyl (2S,4S)-4-fluoropyrrolidine-1,2-dicarboxylate | Not specified | C14H24FNO4 | Intermediate in the synthesis of this compound |

| (2S,4R)-Boc-4-phenyl-pyrrolidine-2-carboxylic acid | Not specified | C16H21NO4 | Intermediate for pharmaceutical agents and peptide derivatives |

| (2S,4S)-Boc-4-phenoxy-pyrrolidine-2-carboxylic acid | Not specified | C16H21NO5 | Building block for bioactive molecules |

Note: The table is populated with representative examples. Specific properties should be confirmed with supplier documentation.

Late-Stage Functionalization and Derivatization Strategies

Late-stage functionalization (LSF) has emerged as a powerful strategy in drug discovery, enabling the direct modification of complex molecules to rapidly generate analogs with improved properties. For a molecule like this compound, LSF offers the potential to introduce additional chemical diversity without the need for de novo synthesis.

One potential LSF strategy is C-H functionalization . While specific examples for this compound are not prevalent in the reviewed literature, general methods for the C-H fluorination of pyridines and diazines at the position alpha to nitrogen using reagents like silver(II) fluoride (AgF₂) have been reported. Such a strategy, if applicable to the pyrrolidine ring, could be used to introduce additional fluorine atoms or other functional groups. Radical hydrofluorination of unsaturated amino acid precursors using a combination of Fe(III)/NaBH₄ and a fluorine source like Selectfluor has also been demonstrated as a viable method for synthesizing side-chain fluorinated amino acids. soton.ac.uk

Derivatization of the carboxylic acid moiety is another key strategy. The carboxylic acid can be converted into a variety of other functional groups. For instance, coupling with amines or hydrazines can be achieved using carbodiimide (B86325) coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). This allows for the formation of amides, which can alter the compound's biological activity and pharmacokinetic profile. Esterification is another common derivatization, which can be accomplished using reagents like 4'-bromophenacyl trifluoromethanesulfonate. These derivatization methods are crucial for creating libraries of compounds for structure-activity relationship (SAR) studies. acs.org The development of novel derivatizing agents continues to expand the toolkit for modifying carboxylic acids under mild conditions.

Table 3: Potential Late-Stage Functionalization and Derivatization Reactions

| Reaction Type | Reagents/Conditions | Potential Product |

| C-H Fluorination | AgF₂ | Di-fluorinated pyrrolidine derivative |

| Radical Hydrofluorination | Fe(III)/NaBH₄, Selectfluor | Additional fluorine on the pyrrolidine ring |

| Amide Formation | Amine, EDC | Pyrrolidine-2-carboxamide derivative |

| Esterification | Alcohol, Acid catalyst or derivatizing agent | Pyrrolidine-2-carboxylate ester |

Note: This table presents potential strategies based on general methodologies. The feasibility for this compound would require specific experimental validation.

Chemical Reactivity and Transformation Mechanisms of 4 Fluoropyrrolidine 2 Carboxylic Acid

Functional Group Transformations of the Carboxylic Acid Moiety

The carboxylic acid group of 4-Fluoropyrrolidine-2-carboxylic acid serves as a versatile handle for a variety of chemical transformations. These reactions are crucial for incorporating the fluorinated pyrrolidine (B122466) scaffold into larger molecular structures, such as peptides and enzyme inhibitors. acs.orgchemimpex.com The primary reactions involve converting the carboxyl group into esters, amides, and reactive acyl fluoride (B91410) intermediates.

Esterification Reactions

Esterification of this compound is a common transformation that serves both as a protection strategy and as a step towards creating final products. The Fischer esterification, a classic method, involves reacting the carboxylic acid with an alcohol under acidic conditions. masterorganicchemistry.commasterorganicchemistry.com This reaction is an equilibrium process, typically driven to completion by using the alcohol as a solvent (in large excess) and sometimes by removing the water that is formed. masterorganicchemistry.commasterorganicchemistry.com

In specific synthetic routes, the esterification of the parent compound, 4-hydroxyproline (B1632879), is often a preliminary step before the fluorination of the C4 hydroxyl group. acs.org For instance, N-protected 4-hydroxyproline can be esterified prior to fluorination and subsequent deprotection steps. acs.org More advanced, one-pot procedures have also been developed where 4-hydroxyproline is treated with a fluorinating agent, and the resulting in situ generated this compound derivative is immediately reacted with an alcohol to form the corresponding ester. acs.org

Table 1: Overview of Esterification Reactions

| Reaction Type | Reagents & Conditions | Product | Purpose |

| Fischer Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Methyl 4-fluoropyrrolidine-2-carboxylate | Protection, Intermediate Synthesis |

| One-Pot Synthesis | 4-Hydroxyproline, Fluorinating Agent, then Methanol (B129727) | Methyl 4-fluoropyrrolidine-2-carboxylate | Streamlined synthesis |

Amidation Reactions

The formation of an amide bond from the carboxylic acid moiety is a key reaction, particularly for the synthesis of peptide-based molecules and dipeptidyl peptidase (DPP) IV inhibitors. acs.org Direct reaction between a carboxylic acid and an amine is generally inefficient and requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt. libretexts.org Therefore, coupling agents are typically employed to activate the carboxylic acid.

Common methods involve the use of carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with additives such as 1-Hydroxybenzotriazole (HOBt). acs.org For example, N-protected this compound can be coupled with amines, such as N,O-Dimethylhydroxylamine, to produce Weinreb amides. acs.org These amides are valuable intermediates that can be further reacted with organometallic reagents to form ketones.

One-pot procedures are particularly efficient. After the fluorination of 4-hydroxyproline, the resulting acyl fluoride intermediate can be directly treated with an amine to yield the desired carboxamide, bypassing the need to isolate the fluorinated acid. acs.orgcas.cn

Table 2: Reagents for Amidation

| Activating Agent | Additive | Amine | Product Type |

| EDC | HOBt | N,O-Dimethylhydroxylamine | Weinreb Amide |

| Acyl Fluoride (intermediate) | N/A | Primary or Secondary Amine | Carboxamide |

| TFFH | N/A | Various amines | Carboxamide |

Acyl Fluoride Intermediates in Synthesis

Acyl fluorides are valuable reactive intermediates due to their unique balance of stability and reactivity; they are more stable than acyl chlorides but more reactive than esters. cas.cnnih.gov The carboxylic acid of N-protected 4-hydroxyproline can be directly converted into an acyl fluoride using modern deoxofluorinating agents like Fluolead (4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride). acs.org This transformation is notable because it occurs on the carboxylic acid itself, which can then be used to form other derivatives. acs.orggoogle.com

The resulting 4-fluoropyrrolidine-2-carbonyl fluoride is a highly useful synthon. acs.org Its utility is demonstrated in one-pot reactions where, following its formation, an amine or alcohol is added to the reaction mixture to produce the corresponding amide or ester in high yield. acs.orgcas.cn This approach avoids the isolation of the often sensitive acyl fluoride intermediate and streamlines the synthetic process. acs.org Various reagents have been developed for the conversion of carboxylic acids to acyl fluorides, including XtalFluor-E, CpFluor, and combinations like trichloroisocyanuric acid with cesium fluoride. cas.cnorganic-chemistry.org

Nucleophilic Substitution Reactions at the Fluorine-Bearing Stereocenter

The reactivity at the C4 carbon, where the fluorine atom resides, is of significant stereochemical importance. While direct nucleophilic substitution to displace the fluoride ion is less commonly reported, the synthesis of this compound itself provides profound insight into the reactivity of this center. The compound is typically synthesized from a diastereomer of 4-hydroxyproline via a nucleophilic fluorination reaction. ed.ac.uknih.gov

This synthesis involves the activation of the hydroxyl group in an N-protected 4-hydroxyproline ester, followed by nucleophilic attack by a fluoride source. ed.ac.uknih.gov The reaction proceeds through an SN2 mechanism, which results in a complete inversion of configuration at the C4 stereocenter. ed.ac.uk For example, starting with (2S,4R)-4-hydroxyproline (the trans-isomer), fluorination leads to the formation of (2S,4S)-4-fluoropyrrolidine-2-carboxylic acid (the cis-isomer). ed.ac.uk

The choice of protecting groups can influence the outcome. The use of a sterically bulky tert-butyl ester at the C2 position can prevent undesired intramolecular participation from the carbonyl group, ensuring a clean inversion and preventing the formation of the diastereomeric product. ed.ac.uk This demonstrates that the C4 position is susceptible to nucleophilic attack, and the stereochemical outcome can be controlled, a principle that is fundamental to accessing specific diastereomers of fluorinated proline derivatives for drug development. ed.ac.uk

Oxidation and Reduction Pathways

The functional groups of this compound allow for specific oxidation and reduction reactions, primarily targeting the carboxylic acid moiety.

Reduction: The carboxylic acid group is at a relatively high oxidation state and can be reduced to a primary alcohol. libretexts.orgkhanacademy.org This transformation requires powerful reducing agents, with lithium aluminum hydride (LiAlH₄) being the most common choice. libretexts.orgkhanacademy.orgleah4sci.com Sodium borohydride (B1222165) (NaBH₄), a milder reagent, is generally not strong enough to reduce carboxylic acids. libretexts.org The reaction with LiAlH₄ proceeds via hydride addition to the carbonyl carbon, ultimately yielding (4-fluoro-pyrrolidin-2-yl)methanol after an aqueous workup. libretexts.orgkhanacademy.org Diborane (B₂H₆) is another reagent capable of effecting this reduction. libretexts.org

Oxidation: The carboxylic acid group is already highly oxidized. Further oxidation typically results in the loss of the carboxyl carbon as carbon dioxide, a process known as decarboxylation. libretexts.org Reactions like the Hunsdiecker reaction, which involves treating a silver salt of the carboxylic acid with bromine, could potentially lead to a 4-fluoro-2-bromopyrrolidine, though specific applications to this molecule are not widely documented. libretexts.org Given the stability of the pyrrolidine ring, oxidative pathways that cleave the ring would require harsh conditions.

Mechanistic Investigations of Selective Reactivity

The selective synthesis of fluorinated pyrrolidines has been the subject of mechanistic studies to understand and control reaction outcomes. Density Functional Theory (DFT) calculations have been employed to investigate the mechanisms of oxidative fluorination reactions used to prepare these compounds. researchgate.net

These studies have revealed that reaction pathways can be highly dependent on the substrate and conditions. For example, in fluorocyclization reactions mediated by hypervalent iodine reagents, the pKa of the substrate's functional group plays a key role. researchgate.net A substrate with a homoallylic amine might undergo fluorination first, followed by cyclization, whereas a substrate with a carboxylic acid may favor cyclization first, followed by fluorination. researchgate.net

Mechanistic studies on the conversion of carboxylic acids to acyl fluorides using reagents like CpFluor (3,3-Difluoro-1,2-diphenylcyclopropene) have proposed that the reaction proceeds through the formation of a highly reactive cyclopropenium cation. cas.cn The carboxylic acid attacks this cation, leading to the formation of the acyl fluoride and a ketone byproduct. cas.cn Understanding these mechanisms is crucial for optimizing reaction conditions, improving yields, and developing new, more efficient synthetic methods for creating valuable fluorinated building blocks like this compound and its derivatives. cas.cnresearchgate.net

Conformational Analysis and Fluorine S Stereoelectronic Effects in Pyrrolidine Systems

Impact of Fluorine on Pyrrolidine (B122466) Ring Pucker Conformations

The five-membered pyrrolidine ring is not planar and exists in puckered conformations, primarily the Cγ-endo and Cγ-exo envelope conformations. nih.gov In the Cγ-endo pucker, the Cγ atom is displaced on the same side as the carboxyl group, while in the Cγ-exo pucker, it is on the opposite side. nih.gov The energy barrier for interconversion between these puckers is low, allowing for rapid equilibrium at room temperature. nih.gov However, the substitution of a hydrogen atom with fluorine at the C4 position significantly biases this equilibrium. nih.gov

Cγ-exo and Cγ-endo Preferences of Fluoroproline Derivatives

The stereochemistry of fluorine at the C4 position dictates the preferred pucker of the pyrrolidine ring. In (4R)-fluoroproline (4R-FPro), there is a strong preference for the Cγ-exo conformation. researchgate.net Conversely, (4S)-fluoroproline (4S-FPro) exhibits a pronounced preference for the Cγ-endo conformation. researchgate.net This conformational control is a direct consequence of stereoelectronic effects, specifically the gauche effect. nih.govresearchgate.net

The preference of fluoroproline derivatives for specific puckered conformations can be quantified. For instance, in Ac-(4R)-FPro-OMe, the Cγ-exo conformation is highly favored, while in Ac-(4S)-FPro-OMe, the Cγ-endo conformation is overwhelmingly preferred. researchgate.net This strong conformational bias is a key factor in the use of fluoroprolines to modulate peptide and protein structure.

| Fluoroproline Derivative | Preferred Pucker | Conformational Preference (%) |

| (4R)-Fluoroproline (4R-FPro) | Cγ-exo | >83% (cis and trans isomers) researchgate.net |

| (4S)-Fluoroproline (4S-FPro) | Cγ-endo | >99% (cis and trans isomers) researchgate.net |

Fluorine-Induced Modulation of Peptide and Protein Secondary Structures

The conformational rigidity imposed by fluorination of the pyrrolidine ring has significant consequences for the secondary structures of peptides and proteins. acs.org By pre-organizing the backbone torsion angles, fluoroprolines can either stabilize or destabilize specific secondary structural motifs like helices and β-sheets. acs.orgnih.gov

Influence on Helix Propensities and Folding Kinetics

The incorporation of fluorinated amino acids can dramatically alter the propensity of a peptide to adopt an α-helical secondary structure. acs.org Studies have shown that increasing the number of fluorine atoms in an aliphatic side chain generally leads to a decrease in helix propensity. acs.org For example, highly fluorinated leucine (B10760876) analogs have been shown to be destabilizing in the context of a single helix. nih.gov

However, the effect of fluorination is highly context-dependent. acs.org While some fluorinated amino acids decrease helix propensity, they can simultaneously stabilize β-sheet structures. acs.orgresearchgate.net This differential effect allows for the fine-tuning of protein folding and stability. The strategic incorporation of fluorinated prolines can also accelerate protein folding. biorxiv.org

| Amino Acid | Effect on Helix Propensity |

| Highly fluorinated leucine analogs | Decreased eightfold compared to Leucine nih.gov |

| Fluorinated amino acids in general | Generally lower intrinsic helix propensities researchgate.net |

Stereoelectronic Effects of Fluorine on Intramolecular Interactions

The high electronegativity of fluorine gives rise to significant stereoelectronic effects that govern the conformational behavior of fluorinated pyrrolidines. These effects are primarily the result of interactions between bonding and antibonding orbitals of adjacent atoms.

Gauche Effect and Pyramidalization of Pyrrolidine Nitrogen

The gauche effect describes the tendency of a molecule to adopt a conformation where two electronegative substituents are positioned gauche (at a 60° dihedral angle) to each other, rather than anti (180°). wikipedia.org In the context of 4-fluoropyrrolidine, the gauche effect arises from a stabilizing hyperconjugative interaction between the C-H σ bonding orbital and the C-F σ* antibonding orbital. wikipedia.org This interaction is maximized in the gauche conformation. wikipedia.org

This gauche effect is a primary determinant of the Cγ-exo and Cγ-endo pucker preferences in fluoroprolines. nih.govresearchgate.net Furthermore, the electron-withdrawing nature of the fluorine atom can influence the geometry of the pyrrolidine nitrogen. This can lead to a phenomenon known as pyramidalization, where the nitrogen atom deviates from a planar geometry. In 3-fluoropyrrolidine, protonation leads to a favored conformation where the fluorine and nitrogen atoms are cis due to an electrostatic gauche effect, an attractive interaction between the positively charged nitrogen and the partially negative fluorine. nih.gov

Contributions of Fluorine to Overall Molecular Stability and Conformation

The introduction of fluorine can significantly enhance the thermodynamic stability of peptides and proteins. nih.gov This "fluoro-stabilization" effect is often attributed to the increased hydrophobicity of fluorinated side chains, which is a major driving force in protein folding. nih.gov Fluorination can also increase resistance to proteolysis, further enhancing the in vivo stability of peptide-based therapeutics. acs.orgfu-berlin.de

The conformational control exerted by fluorine, as discussed in the context of ring pucker and secondary structure propensity, is a key contributor to this enhanced stability. beilstein-journals.orgbeilstein-journals.org By pre-organizing the peptide backbone into a desired conformation, the entropic cost of folding is reduced, leading to a more stable final structure. researchgate.net The predictable conformational biases induced by fluorination make 4-fluoropyrrolidine-2-carboxylic acid a valuable tool in protein design and engineering. acs.orgnih.gov

Applications of 4 Fluoropyrrolidine 2 Carboxylic Acid As a Chiral Building Block in Complex Molecular Architectures

Chiral Scaffold Design in Organic Synthesis

4-Fluoropyrrolidine-2-carboxylic acid is a derivative of the amino acid proline and serves as a versatile chiral building block in organic synthesis. medchemexpress.comchemicalbook.combioscience.co.uk Chiral building blocks are valuable intermediates in the synthesis of natural products and pharmaceuticals, as biological targets are almost always chiral, requiring a strict match of chirality for effective interaction. The pyrrolidine (B122466) ring contained within this compound is a significant structural fragment found in numerous alkaloids and is a precursor in the synthesis of various drugs. mdpi.com As a functionalized proline analogue, this compound provides a rigid scaffold that chemists can utilize to construct complex molecules with precise three-dimensional arrangements. chemimpex.com It is frequently employed in research and development for drug discovery and molecular biology as a foundational element for synthesizing bioactive molecules. chemimpex.com

The stereoselective synthesis of molecules containing fluorine is a critical area of medicinal chemistry due to the unique properties fluorine imparts. mdpi.comnih.gov The introduction of fluorine atoms into organic molecules can modulate their physicochemical and biological properties, including metabolic stability and bioavailability. mdpi.comnih.gov this compound is a key intermediate in the synthesis of complex fluorinated molecules because it provides a pre-defined stereocenter and a fluorine atom on a constrained ring system. chemimpex.comchemimpex.com

This building block has been instrumental in creating potent inhibitors for enzymes like dipeptidyl peptidase (DPP) IV, which are targets for diabetes treatments. acs.org For instance, various 4-fluoropyrrolidine derivatives serve as crucial intermediates for these advanced therapeutic agents. acs.org Similarly, N-alkylated derivatives of enantiomerically pure (2S)-4-fluoroproline have been synthesized and evaluated as potential GABA uptake inhibitors, demonstrating the compound's role in constructing new neurologically active agents. nih.gov The development of synthetic methods that yield molecules with multiple contiguous stereogenic centers is a significant challenge, making chiral fluorinated synthons like this compound particularly valuable. mdpi.comnih.gov

Integration into Peptide and Peptidomimetic Scaffolds

The compound is widely utilized as a building block in the synthesis of peptides and peptidomimetics, often through solid-phase peptide synthesis techniques that allow for the efficient assembly of peptide chains. chemimpex.comchemimpex.com As a fluorinated amino acid derivative, it is considered an "unnatural" amino acid, and its incorporation into a peptide sequence is a common strategy to modify the resulting molecule's properties. chemimpex.com The unique structure of the fluorinated pyrrolidine ring allows for the development of novel therapeutic peptides with potentially improved pharmacological characteristics. chemimpex.comchemimpex.com

A primary reason for integrating this compound into peptides is to enhance their structural stability. nih.gov The high electronegativity of the fluorine atom creates a strong inductive effect that influences the conformation of the pyrrolidine ring, forcing it into a particular "pucker". nih.gov This conformational constraint reduces the flexibility of the peptide backbone, a property known as enhanced conformational rigidity. nih.govnih.gov

Peptides with greater rigidity are often less susceptible to degradation by proteolytic enzymes in the body. mdpi.com This resistance to enzymatic breakdown results in increased metabolic stability, which is a significant challenge in the development of peptide-based drugs. nih.govmdpi.com By endowing peptides with greater stability, the incorporation of 4-fluoroproline (B1262513) residues can lead to a longer biological half-life. nih.govnih.gov

The structural changes induced by this compound can have a profound impact on a peptide's biological function and bioavailability. mdpi.comnih.govnih.gov Enhanced metabolic stability and conformational rigidity can improve a peptide's oral bioavailability, as a more rigid structure may be better suited to cross biological membranes. nih.gov Furthermore, by locking the peptide into a specific conformation, the molecule's affinity for its biological target can be enhanced. nih.govmdpi.com

However, the effects are not universally positive and depend on the specific peptide and its target. In studies of GABA uptake inhibitors, derivatives containing a 4-fluoro substituent showed slightly improved inhibitory potency compared to their 4-hydroxy counterparts but were significantly weaker than non-substituted versions. nih.gov Researchers hypothesized that the strong inductive effect of the fluorine atom reduced the basicity of the molecule, which in turn diminished its binding affinity for the target transporter. nih.gov This highlights that while fluorination can improve stability, its influence on bioactivity must be evaluated on a case-by-case basis.

| Property | Observed Impact of 4-Fluoro Substitution | Underlying Mechanism | Reference |

|---|---|---|---|

| Metabolic Stability | Increased | Conformational rigidity reduces susceptibility to proteolytic enzymes. | nih.govnih.govmdpi.com |

| Conformational Rigidity | Increased | The inductive effect of fluorine enforces a specific ring pucker. | nih.gov |

| Bioavailability | Potentially Increased | Higher stability and rigidity can improve absorption and half-life. | mdpi.comnih.govnih.gov |

| Biological Activity (Binding Affinity) | Variable (Increased or Decreased) | Can lock a peptide into a more active conformation or alter electronic properties essential for binding. | nih.govnih.gov |

Role in Radiopharmaceutical Precursor Synthesis

The development of stable and effective radiopharmaceuticals, particularly for positron emission tomography (PET), is a critical area of medical research. mdpi.comnih.govmdpi.com Peptides are attractive candidates for PET imaging agents due to their high affinity and specificity for biological targets, but their poor in vivo stability is a major obstacle. mdpi.com The introduction of fluorine, especially the ¹⁸F isotope, is central to PET imaging. mdpi.comnih.gov

Strategies to enhance the metabolic stability of peptide-based PET agents often involve the incorporation of unnatural amino acids. mdpi.com this compound serves as a valuable precursor in this context. By integrating this stable, fluorinated building block, researchers can design peptide-based radiopharmaceuticals that are more resistant to degradation in the body, potentially leading to clearer imaging and more effective diagnostics. mdpi.com The pyrrolidine scaffold itself is found in precursors to established PET agents, further underscoring the utility of such structures in this field. mdpi.com

Exploration in Agrochemical Industry for Bioactive Molecule Synthesis

In the agrochemical industry, the search for new bioactive molecules for applications like crop protection is continuous. The carboxylic acid functional group is an important scaffold in this field, as its properties can enhance water solubility and biological response. researchgate.net Furthermore, the introduction of fluorine atoms into organic compounds is a well-established strategy for increasing the potency and stability of agrochemicals. mdpi.comnih.gov

Given these principles, this compound represents a building block of significant interest. As a chiral molecule containing both a carboxylic acid and a fluorine atom on a stable pyrrolidine ring, it offers a platform for the synthesis of novel, potentially bioactive compounds for agricultural use. researchgate.net Its application is explored for creating structurally complex molecules that could lead to the development of next-generation pesticides or herbicides with improved efficacy and environmental profiles.

Advanced Analytical and Spectroscopic Characterization of 4 Fluoropyrrolidine 2 Carboxylic Acid and Its Stereoisomers

Chromatographic Methods for Enantiomeric and Diastereomeric Purity Assessment

Chromatography is a cornerstone technique for separating and quantifying the individual components within a mixture. ijpsjournal.com For chiral molecules with multiple stereocenters like 4-Fluoropyrrolidine-2-carboxylic acid, specialized chromatographic methods are essential to resolve both enantiomeric pairs and diastereomers. sigmaaldrich.com

Chiral High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful method for the separation and analysis of stereoisomers. nih.govnih.gov The assessment of enantiomeric and diastereomeric purity of this compound can be approached in two primary ways.

The first is the direct method , which utilizes a Chiral Stationary Phase (CSP). CSPs create a chiral environment within the column, leading to differential interactions with the enantiomers and enabling their separation. sigmaaldrich.comsigmaaldrich.com For amino acids and their derivatives, common CSPs include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), macrocyclic antibiotics (e.g., vancomycin (B549263) in CHIROBIOTIC V2 columns), and cyclodextrins. sigmaaldrich.com The choice of mobile phase, often a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and a buffer, is optimized to achieve the best resolution. sigmaaldrich.com

The separation of diastereomers, such as the cis ((2S, 4S) or (2R, 4R)) and trans ((2S, 4R) or (2R, 4S)) isomers of this compound, can often be achieved on standard achiral columns, as diastereomers possess distinct physical properties. sigmaaldrich.com For instance, radio-HPLC analysis has been effectively used to monitor the separation of cis- and trans-4-[¹⁸F]fluoro-L-proline, demonstrating the chromatographic distinction between these diastereomers. ed.ac.uk

Table 1: Representative HPLC Conditions for Stereoisomeric Purity Analysis

| Parameter | Direct Method (CSP) | Indirect Method (Derivatization) |

| Stationary Phase | Astec CHIROBIOTIC® V2 | C18 (Reversed-Phase) or Silica (B1680970) Gel (Normal Phase) |

| Mobile Phase | Methanol/Acetonitrile/Aqueous Buffer (e.g., Ammonium (B1175870) Acetate) | Acetonitrile/Water Gradient or Hexane/Isopropanol |

| Chiral Selector | Vancomycin (bonded to silica) | Not applicable (analyte is derivatized pre-injection) |

| Detector | UV, PDA, or Mass Spectrometry (MS) ijpsjournal.com | UV, PDA, or Mass Spectrometry (MS) |

| Analyte Form | Native Compound | Diastereomeric derivative |

Spectroscopic Techniques for Structural Elucidation and Stereochemical Assignment

Spectroscopic methods provide detailed information about a molecule's structure, connectivity, and stereochemistry. wordpress.com For fluorinated compounds, Nuclear Magnetic Resonance (NMR) spectroscopy is particularly insightful.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹⁹F NMR)

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound and its stereoisomers. ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, while the unique properties of the fluorine atom make ¹⁹F NMR an exceptionally powerful technique for this class of compounds. nih.gov

¹⁹F NMR offers several advantages, including 100% natural abundance, high sensitivity, and a large chemical shift dispersion, which minimizes signal overlap. nih.gov The ¹⁹F chemical shift and its coupling constants to adjacent protons (J-coupling, specifically ³J(H,F)) and carbons (¹J(C,F), ²J(C,F)) are highly sensitive to the local electronic environment and stereochemistry. ed.ac.uknih.gov For example, the relative orientation of the fluorine atom and the carboxylic acid group (cis vs. trans) results in distinct chemical shifts and coupling patterns, allowing for unambiguous differentiation of the diastereomers. ed.ac.uk

Detailed NMR analysis of the hydrochloride salt of (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid has provided specific spectral assignments that are critical for its characterization. ed.ac.uk Furthermore, NMR spectra of proline derivatives can sometimes show the presence of rotamers (conformational isomers arising from restricted rotation around the amide bond in protected forms), which can add complexity to the spectra but also provide conformational information. ed.ac.uk

Table 2: NMR Spectral Data for (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid Hydrochloride in CD₃OD ed.ac.uk

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) | Assignment |

| ¹H NMR | 5.47 | dt, J = 51.8, 3.6 | H-4 |

| 4.61 | dd, J = 10.5, 7.9 | H-2 | |

| 3.73–3.52 | m | H-5 | |

| 2.84–2.70 | m | H-3a | |

| 2.39 | dddd, J = 38.5, 14.8, 10.5, 3.6 | H-3b | |

| ¹³C{¹H} NMR | 169.5 | s | C=O |

| 91.5 | d, ¹J(C,F) = 177.2 | C-4 | |

| 58.2 | s | C-2 | |

| 52.0 | d, ²J(C,F) = 24.0 | C-5 | |

| 35.4 | d, ²J(C,F) = 22.0 | C-3 |

Note: Data corresponds to the trans isomer.

Crystallographic Analysis for Absolute Configuration Determination

While chromatographic and spectroscopic methods can establish purity and relative stereochemistry, single-crystal X-ray diffraction is the most powerful and unambiguous method for determining the three-dimensional structure and absolute configuration of a chiral molecule. researchgate.netspringernature.com

The technique relies on the diffraction of X-rays by the ordered arrangement of molecules in a single crystal. For chiral, enantiomerically pure compounds crystallizing in a non-centrosymmetric space group, the phenomenon of anomalous scattering allows for the determination of the absolute structure. nih.govresearchgate.net The result of this analysis is often expressed as the Flack parameter; a value close to zero provides high confidence in the assigned absolute configuration. researchgate.net

For light-atom molecules, such as this compound, the anomalous scattering effect can be weak. nih.gov In such cases, or if the compound fails to produce suitable crystals, an indirect approach can be used. This involves forming a salt or co-crystal with a chiral molecule of a known absolute configuration or one that contains a heavy atom (Z > 8). researchgate.netresearchgate.net The known configuration of the co-crystallized molecule then serves as an internal reference, allowing for the unambiguous assignment of the target molecule's stereocenters. nih.gov

Table 3: Key Parameters in Crystallographic Analysis for Absolute Configuration

| Parameter | Description | Significance |

| Space Group | Describes the symmetry elements of the crystal lattice. | Must be a non-centrosymmetric (chiral) space group for absolute configuration determination. |

| Flack Parameter (x) | A parameter refined during data processing to determine the absolute structure. | A value of x ≈ 0 with a small uncertainty indicates the correct absolute configuration has been determined. researchgate.net |

| Anomalous Dispersion | The phase shift in X-ray scattering caused by electrons close to an absorption edge. | This physical phenomenon is the basis for distinguishing between a structure and its inverted image (enantiomer). nih.gov |

| Resolution (Å) | A measure of the level of detail observed in the diffraction data. | Higher resolution (smaller value) leads to a more precise and reliable structure. |

Computational and Theoretical Investigations of 4 Fluoropyrrolidine 2 Carboxylic Acid

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules. nih.govplos.org By calculating the electron density, DFT methods can accurately predict molecular geometries, energies, and reactivity indices. researchgate.netbiointerfaceresearch.com For 4-Fluoropyrrolidine-2-carboxylic acid, DFT studies elucidate how the presence of the electron-withdrawing fluorine atom and the carboxylic acid group influences the electronic distribution across the pyrrolidine (B122466) ring.

These calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-31G(d,p), to solve the Schrödinger equation approximately. biointerfaceresearch.combhu.ac.in The resulting data provide a detailed picture of the molecule's electronic landscape, which is fundamental to understanding its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the carboxylic acid group and the nitrogen atom, which are the most electron-rich regions. Conversely, the LUMO would be distributed around the electrophilic centers, influenced by the fluorine atom. DFT calculations provide precise energies for these orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -7.25 | Energy of the Highest Occupied Molecular Orbital; indicates the molecule's ability to donate electrons. |

| ELUMO | -0.89 | Energy of the Lowest Unoccupied Molecular Orbital; indicates the molecule's ability to accept electrons. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. researchgate.net It is an invaluable tool for identifying regions that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack. bhu.ac.in In an MEP map, regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

In this compound, the MEP map would show a significant negative potential around the oxygen atoms of the carboxylic acid group, making them primary sites for interaction with electrophiles or for hydrogen bonding. A region of positive potential would be expected around the acidic hydrogen of the carboxyl group and the hydrogen on the nitrogen atom. The electronegative fluorine atom would also influence the potential distribution on the pyrrolidine ring.

Table 2: Hypothetical Electrostatic Potential Values at Key Atomic Sites

| Atomic Site | Electrostatic Potential (kcal/mol) | Implication |

|---|---|---|

| Carbonyl Oxygen (C=O) | -45.8 | Strong nucleophilic character; hydrogen bond acceptor. |

| Hydroxyl Oxygen (-OH) | -38.2 | Nucleophilic character; hydrogen bond acceptor. |

| Carboxyl Hydrogen (-OH) | +55.1 | Strong electrophilic character; hydrogen bond donor. |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.comnih.govdovepress.com By solving Newton's equations of motion, MD simulations provide detailed information on the conformational dynamics, stability, and interactions of a molecule within a defined environment, such as in a solvent. mdpi.comdovepress.com

For this compound, MD simulations can reveal the flexibility of the five-membered pyrrolidine ring, which can adopt various "puckered" conformations (e.g., envelope or twist). These simulations can also assess the stability of intramolecular hydrogen bonds and the molecule's interactions with surrounding solvent molecules (e.g., water), which is crucial for understanding its behavior in biological systems. Key parameters analyzed include Root Mean Square Deviation (RMSD) to assess structural stability and the Radius of Gyration (Rg) to measure compactness.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Fluorinated Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. wikipedia.orgnih.gov QSAR models use molecular descriptors—numerical values that quantify various aspects of a molecule's physicochemical properties—to predict the activity of new or untested compounds. wikipedia.org

A QSAR study on fluorinated derivatives of pyrrolidine-2-carboxylic acid would involve synthesizing a library of related compounds and measuring their biological activity (e.g., enzyme inhibition). Molecular descriptors such as lipophilicity (logP), electronic properties (e.g., partial charges), and steric parameters would be calculated. Statistical methods are then used to build a model that correlates these descriptors with the observed activity. Such a model is invaluable for rationally designing more potent analogs.

Table 4: Hypothetical Data for a QSAR Model of Fluorinated Pyrrolidine Derivatives

| Compound Derivative | LogP (Descriptor 1) | Dipole Moment (Descriptor 2) | Observed Activity (IC₅₀, µM) | Predicted Activity (IC₅₀, µM) |

|---|---|---|---|---|

| 4-Fluoro- | -1.5 | 2.8 | 15.2 | 14.8 |

| 4,4-Difluoro- | -0.9 | 3.5 | 8.7 | 9.1 |

| 3-Fluoro- | -1.4 | 2.5 | 20.5 | 21.0 |

| 3,3-Difluoro- | -0.8 | 3.1 | 12.3 | 11.9 |

Hypothetical QSAR Equation: log(1/IC₅₀) = 0.85LogP + 0.42DipoleMoment - 2.1

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms by locating and characterizing transition states (TS). A transition state is the highest energy point along a reaction coordinate, and its energy determines the activation energy (Ea) of the reaction. Methods like DFT can be used to model the geometry and energy of reactants, products, and the transition states that connect them. pku.edu.cn

For this compound, one could computationally study a potential reaction, such as an intramolecular cyclization to form a bicyclic lactone. Calculations would identify the transition state structure for this reaction and determine its activation energy. This information helps to predict whether the reaction is kinetically feasible under certain conditions. Comparing the energies of different possible pathways allows for the determination of the most likely reaction mechanism.

Table 5: Hypothetical Energy Profile for a Proposed Reaction Pathway

| Reaction Step | Species | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| 1 | Reactant (this compound) | 0.0 | Ground state energy of the starting material. |

| 2 | Transition State (TS1) | +22.5 | Activation energy for the rate-determining step. |

| 3 | Intermediate | -5.2 | A metastable species formed after the first step. |

| 4 | Transition State (TS2) | +15.8 | Activation energy for the subsequent step. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.